N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Descripción
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-14(17-10-4-3-5-11(8-10)20(23)24)9-25-15-12-6-1-2-7-13(12)18-16(22)19-15/h3-5,8H,1-2,6-7,9H2,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENPWUIXKWRJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21N5O4S
- Molecular Weight : 451.5 g/mol
- CAS Number : 899957-67-6
Biological Activity Overview
Research indicates that compounds similar to N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide exhibit various biological activities:
- Antimicrobial Activity : Several studies have reported that compounds with similar structures possess significant antimicrobial properties. For instance, Bondock et al. (2008) demonstrated that derivatives containing a quinazoline moiety exhibited potent antibacterial effects against various strains of bacteria.
- Anticancer Properties : The compound has been evaluated for its anticancer potential. Research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown promising results in inhibiting the proliferation of cancer cell lines.
- Anti-inflammatory Effects : The anti-inflammatory activity of similar compounds has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
The biological activity of N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Modulation of Signal Transduction Pathways : It is suggested that this compound can modulate pathways such as NF-kB and MAPK, which are critical for cell survival and proliferation.
Case Studies
- Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed to assess antibacterial activity.
- Results : The compound showed significant inhibition zones against tested bacterial strains compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
- Study on Anticancer Activity :
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound exhibited dose-dependent cytotoxicity against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 20 |
Comparación Con Compuestos Similares
Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluoro) enhance target binding, while sulfamoyl groups improve solubility.
- Core Modifications: Hexahydroquinazolinones exhibit superior stability and potency compared to pyrimidinones or triazoles.
- Therapeutic Potential: Structural analogs demonstrate efficacy in oncology (MMP-9 inhibition) and antimicrobial applications, suggesting diverse applications for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
